Methyl 4-amino-3-methylbenzoate hydrochloride
Description
Methyl 4-amino-3-methylbenzoate hydrochloride is a benzoic acid derivative featuring an amino group at the 4-position and a methyl group at the 3-position of the aromatic ring, with a methyl ester moiety at the carboxylic acid position. Its molecular formula is C₉H₁₁NO₂·HCl, and it is widely utilized in biomedical research and pharmaceutical synthesis, particularly as an intermediate in drug development (e.g., telmisartan for metabolic disorders) . The hydrochloride salt enhances solubility and stability, making it favorable for synthetic applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-amino-3-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-5-7(9(11)12-2)3-4-8(6)10;/h3-5H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPNKKAFWWRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-amino-3-methylbenzoate hydrochloride typically involves the esterification of 4-amino-3-methylbenzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group and aromatic amine undergo oxidation under controlled conditions:
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Oxidation of the methyl group :
In acidic environments, the methyl ester can be oxidized to a carboxylic acid. For example, reaction with potassium permanganate (KMnO₄) in aqueous sulfuric acid yields 4-amino-3-methylbenzoic acid.
Reaction equation :This reaction is critical for generating intermediates in antihypertensive drug synthesis .
Substitution Reactions
The amino group participates in nucleophilic substitution and acylation:
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Acylation with butyryl chloride :
Reacting with butyryl chloride in toluene at 90°C produces N-butyryl-4-amino-3-methylbenzoate, a precursor for angiotensin II antagonists.Conditions :
Reagent Solvent Temperature Yield Butyryl chloride Toluene 90°C 92–95% The reaction proceeds via intermediate formation of o-toluidine hydrochloride, which is neutralized to isolate the acylated product .
-
Bromination :
Electrophilic bromination with Br₂ in acetic acid introduces a bromine atom at the para position of the aromatic ring.Conditions :
Reagent Solvent Temperature Yield Br₂ Acetic acid 25–30°C 98% This step is pivotal for synthesizing N-(4-bromo-2-methylphenyl)butanamide, a key intermediate in pharmaceutical production .
Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
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Buchwald–Hartwig amination :
Reaction with cyclohexenylchlorobenzene in the presence of a palladium catalyst forms C–N bonds, enabling access to quinoline-based antibiotics.Conditions :
Catalyst Ligand Solvent Temperature Yield Pd(OAc)₂ BINAP Toluene 100°C 88–89% This method avoids isolation of intermediates, enhancing process efficiency .
Reduction and Esterification
-
Reduction of nitro precursors :
Hydrogenation of methyl 4-nitro-3-methylbenzoate with H₂ over Pd/C quantitatively reduces the nitro group to an amine.Conditions :
Catalyst Pressure Solvent Time Yield 5% Pd/C 48 psi H₂ Methanol 24 h 99% This step is foundational for generating the amine functionality in the compound .
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Esterification :
Direct esterification of 4-(aminomethyl)benzoic acid with methanol and HCl produces the hydrochloride salt.Conditions :
Acid Catalyst Temperature Time Yield HCl (30%) Reflux 7 h 89% The product is isolated via pH adjustment and solvent extraction .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield | Application |
|---|---|---|---|---|
| Acylation | Butyryl chloride, toluene, 90°C | N-Butyryl-4-amino-3-methylbenzoate | 92–95% | Angiotensin II antagonist prep |
| Bromination | Br₂, acetic acid, 25–30°C | N-(4-Bromo-2-methylphenyl)butanamide | 98% | Intermediate for antibiotics |
| Buchwald coupling | Pd(OAc)₂, BINAP, toluene, 100°C | Quinoline derivatives | 88–89% | Antibiotic development |
| Nitro reduction | H₂, Pd/C, methanol, 48 psi | Methyl 4-amino-3-methylbenzoate | 99% | Pharmaceutical intermediates |
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
Methyl 4-amino-3-methylbenzoate hydrochloride is utilized in the synthesis of neuroprotective hydrazides, which have shown potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds aim to protect neurons from damage and improve cognitive functions by inhibiting pathways that lead to neuronal death .
Synthesis of Retinoids
The compound is also involved in the research and development of diphenylamine-based retinoids. These retinoids are crucial in dermatological therapies and have applications in treating skin disorders due to their ability to modulate gene expression related to skin cell growth and differentiation .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. It can be transformed into various derivatives that are essential for developing more complex chemical entities. For instance, it can undergo acylation reactions to produce butyryl derivatives, which are valuable in pharmaceutical formulations .
Reactions and Mechanisms
The compound can participate in several chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for synthesizing other functionalized aromatic compounds. Its reactivity profile allows chemists to explore new pathways for creating novel therapeutic agents .
Case Study 1: Neuroprotective Hydrazides
A study highlighted the synthesis of a series of hydrazides derived from this compound. These derivatives were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death compared to untreated controls, showcasing the potential of these compounds in neuroprotection .
Case Study 2: Synthesis of Diphenylamine-based Retinoids
Research focused on modifying this compound to create diphenylamine-based retinoids. The synthesized retinoids demonstrated enhanced biological activity against skin cancer cell lines, indicating their potential use as therapeutic agents in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism: Positional and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, significantly altering physicochemical properties and applications.
Table 1: Structural and Molecular Comparison
*Similarity scores calculated using structural fingerprinting ().
Physicochemical Properties
- Solubility: The hydrochloride salt form of Methyl 4-amino-3-methylbenzoate improves aqueous solubility compared to its free base or neutral analogs (e.g., tert-butyl ester) .
- Crystallinity: Intramolecular C–H···O hydrogen bonds in Methyl 4-amino-3-methylbenzoate stabilize a near-planar conformation, while intermolecular N–H···O bonds form chains along the c-axis . In contrast, Methyl 3-amino-4-methylbenzoate may exhibit different packing due to positional isomerism.
- Reactivity: The amino group in Methyl 4-amino-3-methylbenzoate is reactive toward acylation (e.g., butyryl chloride), a property shared with analogs like Methyl 4-(2-aminoethyl)benzoate hydrochloride .
Pharmacological and Industrial Relevance
- Biomedical Research: Methyl 4-amino-3-methylbenzoate is prioritized in metabolic disorder studies, while Methyl 4-aminobutanoate hydrochloride (a non-aromatic analog) serves in neurotransmitter research .
- Agrochemicals : Structural analogs like Metazachlor (a chloroacetamide herbicide) highlight the role of benzoate derivatives in agrochemistry .
Biological Activity
Methyl 4-amino-3-methylbenzoate hydrochloride, also known by its CAS number 18595-14-7, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on a review of recent literature and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₁O₂ |
| Molecular Weight | 165.19 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Melting Point | 115-117 °C |
| Boiling Point | 314.8 ± 22 °C |
| Flash Point | 167.5 ± 19.9 °C |
This compound is primarily used as a biochemical reagent in life sciences research, indicating its importance in various experimental applications .
This compound exhibits several biological activities that can be attributed to its structural characteristics. Its mechanism of action is thought to involve modulation of neurotransmitter systems and potential interactions with various enzyme pathways. The compound is recognized for its ability to penetrate biological barriers, including the blood-brain barrier (BBB), which enhances its utility in neurological studies .
Pharmacological Effects
Research has indicated that this compound may possess local anesthetic properties similar to other benzoate derivatives. A study evaluating a series of benzoate compounds found that modifications to the benzoate structure could lead to enhanced anesthetic effects and reduced toxicity . This suggests that methyl 4-amino-3-methylbenzoate could be explored further for its anesthetic potential.
Toxicity and Safety
While the compound shows promise for therapeutic applications, it is crucial to consider its safety profile. Preliminary studies indicate that it may have low toxicity; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for clinical use .
Local Anesthetic Research
In a comparative study of various benzoate derivatives, methyl 4-amino-3-methylbenzoate was included in the synthesis of new anesthetic agents. The results demonstrated that certain structural modifications led to improved anesthetic efficacy with minimal adverse effects . For instance, compounds derived from this base structure were evaluated through surface anesthesia and block anesthesia tests, showing promising results in terms of onset time and duration of action.
Antibiotic Development
Another area of interest involves the use of methyl 4-amino-3-methylbenzoate as a precursor in the synthesis of antibiotics based on quinoline and indole structures. This application highlights the compound's versatility and potential as a building block in medicinal chemistry .
Q & A
Q. What are the optimal synthetic conditions for Methyl 4-amino-3-methylbenzoate hydrochloride to maximize yield and purity?
- Methodological Answer: The synthesis typically involves esterification of 4-amino-3-methylbenzoic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include:
- Temperature: Reflux conditions (~60–80°C) to drive esterification .
- Catalysts: Use of HCl gas or concentrated hydrochloric acid for both esterification and salt formation .
- Purification: Recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts. Monitor purity via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the ester, amino, and methyl group positions. Aromatic protons appear as distinct signals between 6.5–8.0 ppm, while the methyl ester resonates as a singlet near 3.8 ppm .
- X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding patterns in the crystalline state, critical for understanding reactivity .
- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak [M+H] and fragments corresponding to the benzoate backbone .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it ideal for biological assays. Stability tests under varying pH (e.g., 2–9) and temperatures (4°C, 25°C, 40°C) should be conducted using UV-Vis spectroscopy to monitor degradation. Hydrolytic stability in organic solvents (e.g., DMSO, methanol) requires Karl Fischer titration to track moisture content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Dose-Response Curves: Generate IC/EC values across multiple replicates to assess reproducibility.
- Comparative Meta-Analysis: Cross-reference results with structurally similar compounds (e.g., methyl 4-amino-3-methoxybutanoate hydrochloride) to identify structure-activity trends .
Q. What strategies are effective for analyzing the stereochemical influence of this compound in peptide coupling reactions?
- Methodological Answer:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB to assess enantiomeric excess (ee) .
- Kinetic Resolution: Monitor coupling efficiency with chiral amino acids (e.g., L/D-phenylalanine) via F NMR or fluorescent tagging .
- Computational Modeling: Density Functional Theory (DFT) calculations predict steric hindrance and transition-state energetics in peptide bond formation .
Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding with the amino group and π-π stacking of the aromatic ring .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability under physiological conditions .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
